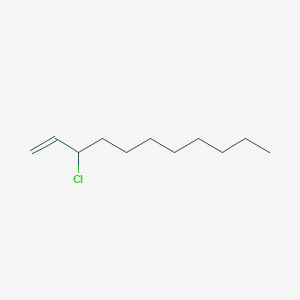
3-Chloroundec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroundec-1-ene is an organic compound with the chemical formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroundec-1-ene can be synthesized through the nucleophilic substitution reaction of 10-undecen-1-ol with thionyl chloride. The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of specialized equipment such as two-neck flasks, reflux condensers, and vacuum pumps to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
3-Chloroundec-1-ene is used in several scientific research applications, including:
Chemistry: As a reagent in the copolymerization of olefins with polar functionalized monomers.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of unsaturated fatty acids and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
11-Chloroundec-1-ene: Similar in structure but with the chlorine atom attached to the eleventh carbon.
1-Chloroundec-3-ene: Similar in structure but with the chlorine atom attached to the first carbon.
Uniqueness: 3-Chloroundec-1-ene is unique due to its specific positioning of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
65912-52-9 |
|---|---|
Molecular Formula |
C11H21Cl |
Molecular Weight |
188.74 g/mol |
IUPAC Name |
3-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11H,2-3,5-10H2,1H3 |
InChI Key |
PVWZVFSKEIXAML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















